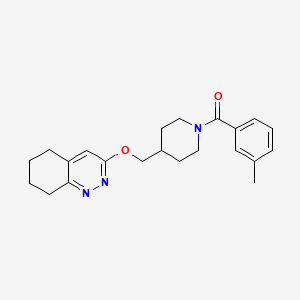![molecular formula C20H18N4O5 B2449432 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1421483-38-6](/img/structure/B2449432.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a combination of benzodioxole, pyrimidine, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrimidine core: This often involves the condensation of appropriate aldehydes or ketones with guanidine or urea derivatives.
Coupling reactions: The final step usually involves coupling the benzodioxole and pyrimidine intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine ring, potentially converting ketones to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrimidine and pyridine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The benzodioxole moiety might contribute to binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(ethoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
Uniqueness
The unique combination of functional groups in N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-27-11-15-9-19(26)24(20(23-15)13-4-6-21-7-5-13)10-18(25)22-14-2-3-16-17(8-14)29-12-28-16/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBODTKFGZLBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)
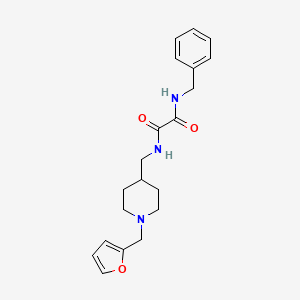
![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
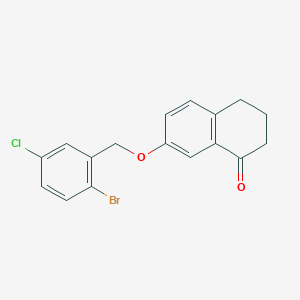
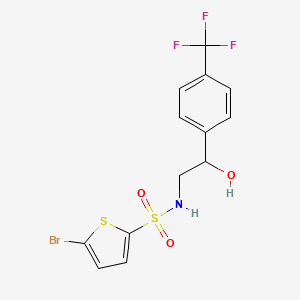
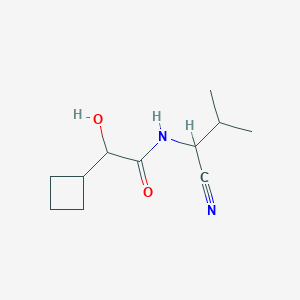
![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)
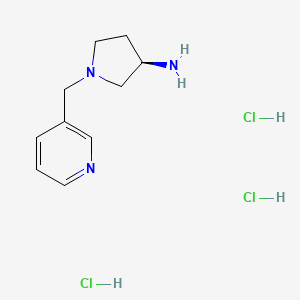
![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)
![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2449370.png)
